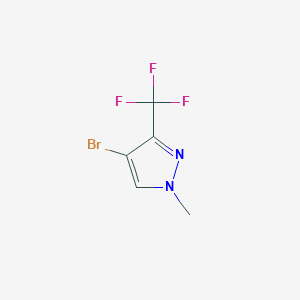

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAYNGPUOOUEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383296 | |

| Record name | 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497832-99-2 | |

| Record name | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497832-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, identified by its CAS Number 497832-99-2 , is a key heterocyclic building block in modern medicinal chemistry.[1] Its structure, featuring a pyrazole core functionalized with a methyl group at the N1 position, a highly electronegative trifluoromethyl group at C3, and a synthetically versatile bromine atom at C4, makes it a valuable intermediate for the synthesis of complex molecular architectures.

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4] The bromine atom serves as a crucial handle for introducing further molecular diversity, most notably through transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and strategic applications of this important synthetic intermediate.

Physicochemical Properties

The unique substitution pattern of this compound dictates its physical and chemical characteristics, which are summarized below.

| Property | Value | Source |

| CAS Number | 497832-99-2 | ChemicalBook[1] |

| Molecular Formula | C₅H₄BrF₃N₂ | PubChem |

| Molecular Weight | 229.00 g/mol | ChemicalBook[1] |

| Boiling Point | 52 °C | ChemicalBook[1] |

| Density | 1.82±0.1 g/cm³ (Predicted) | ChemicalBook[1] |

Synthesis of this compound

The synthesis of the title compound is logically approached in a two-step sequence: first, the construction of the core 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring system, followed by regioselective bromination at the C4 position. A practical and high-yielding method has been described in the literature, which forms the basis of the protocol outlined here.[5][6][7]

Part 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

The initial step involves the condensation of a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with methylhydrazine. This reaction typically produces a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol, add methylhydrazine dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours to ensure complete consumption of the starting materials.

-

Work-up and Isomer Separation: After cooling, the solvent is removed under reduced pressure. The resulting crude mixture of regioisomers can be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points to isolate the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole.[5][6][7]

Part 2: Regioselective Bromination

With the 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor in hand, the final step is the introduction of a bromine atom at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, offering high regioselectivity for the C4 position.[5][6][8]

Experimental Protocol:

-

Reaction Setup: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a suitable solvent such as N,N-dimethylformamide (DMF).[9]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is typically stirred for several hours.

-

Monitoring and Work-up: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility in Drug Discovery

The primary synthetic value of this compound lies in the reactivity of the C-Br bond. This functionality allows for the strategic introduction of a wide range of substituents through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For drug development professionals, this reaction is invaluable for assembling complex molecular scaffolds from readily available building blocks.

In this context, this compound serves as the electrophilic partner. It can be coupled with a diverse array of aryl or heteroaryl boronic acids or esters to generate novel, highly functionalized pyrazole derivatives. These products are often investigated as potential kinase inhibitors, antibacterial agents, or other therapeutic modalities.[2]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound, the desired aryl/heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 120 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 4-aryl/heteroaryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Caption: Strategic utility in Suzuki-Miyaura cross-coupling for drug discovery.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound. Key spectroscopic features would be expected as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-methyl protons and a singlet for the C5-proton of the pyrazole ring. The chemical shifts will be influenced by the electronic effects of the bromine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities in drug discovery and agrochemical research. Its synthesis is achievable through a logical sequence of pyrazole formation followed by regioselective bromination. The true power of this intermediate is realized in its application in cross-coupling reactions, which allows for the rapid generation of libraries of complex, functionalized pyrazoles for biological screening. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist working in the field of modern synthetic and medicinal chemistry.

References

- Tairov, M. A., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega, 5(36), 22955–22969. [Link]

- Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ChemRxiv. [Link]

- Tairov, M. A., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- Google Patents. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. WO2017084995A1.

- MDPI. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications.

- ResearchGate. (2022). (PDF)

- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. [Link]

- Rohrbach, P., et al. (2020). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (1/0.362).

- Google Patents. (2022). Process for the manufacture of pyrazoles or pyrimidones. US11299463B2.

- Zhang, Z., et al. (2008). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o2702. [Link]

- ResearchGate.

- MDPI. (2019).

- PubMed. (2011). Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1075-1079. [Link]

- Google Patents. (2020). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline. CN112081174A.

- PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]

Sources

- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern medicinal and agrochemical research. The document delineates its core molecular structure, physicochemical properties, and provides a detailed, validated protocol for its synthesis and characterization. Furthermore, this guide elucidates the compound's reactivity and its strategic applications in the development of novel bioactive molecules, supported by authoritative references. Visual aids, including structural diagrams and workflow visualizations, are provided to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Trifluoromethylpyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile physicochemical properties.[1] The incorporation of a trifluoromethyl (CF3) group into this heterocyclic system often enhances key pharmacological attributes such as lipophilicity, metabolic stability, and binding affinity.[2] This makes 3-(trifluoromethyl)pyrazole moieties integral components of several successful drugs and drug candidates.[1] this compound, in particular, serves as a highly versatile intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.[2][3] This guide aims to provide a comprehensive technical overview of this valuable compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole with the chemical formula C5H4BrF3N2.[4] Its structure is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and a bromine atom at the C4 position.

Structural Representation

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H4BrF3N2 | PubChem[4] |

| Molecular Weight | 229.00 g/mol | ChemicalBook[5] |

| CAS Number | 497832-99-2 | ChemicalBook[5][6] |

| Appearance | Not specified, likely a solid | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| XlogP (predicted) | 1.8 | PubChemLite[7] |

Synthesis and Characterization

The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through various methodologies, with the classical condensation of a hydrazine with a 1,3-dicarbonyl compound being a common approach.[1][8][9] Modifications and newer methods, such as [3+2] cycloadditions, have also been developed to improve efficiency and regioselectivity.[1][8][9]

Representative Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a substituted pyrazole, which can be adapted for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize this compound.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

-

To a solution of a suitable trifluoromethylated 1,3-dicarbonyl compound (1.0 equiv) in ethanol, add methylhydrazine (1.1 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography to yield the intermediate pyrazole.

Step 2: Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

-

Dissolve the intermediate pyrazole (1.0 equiv) in a suitable solvent such as dichloromethane or chloroform.

-

Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization

The structure of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a singlet for the pyrazole ring proton and a singlet for the N-methyl protons.

-

¹⁹F NMR will exhibit a singlet corresponding to the trifluoromethyl group.

-

¹³C NMR will show the characteristic signals for the pyrazole ring carbons and the methyl and trifluoromethyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-N, C-F, and C-Br bonds. The N-H stretching frequency region (around 3400-3500 cm⁻¹) in unsubstituted pyrazoles is absent in this N-methylated derivative.[10]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the C-Br bond. This position is amenable to various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key Reactions

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted aminopyrazoles.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Logical Pathway for Derivatization

Caption: Derivatization pathways from this compound.

Role in Pharmaceutical and Agrochemical Research

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[11][12] The ability to functionalize the 4-position of the pyrazole ring allows for the fine-tuning of these biological activities. For instance, the introduction of different aryl or heteroaryl groups can modulate the compound's interaction with specific biological targets, such as enzymes or receptors.[2] This makes this compound a valuable starting material in the synthesis of libraries of compounds for high-throughput screening in drug and pesticide discovery programs.[13]

Safety and Handling

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse array of complex molecules with significant potential in pharmaceutical and agrochemical applications. Its unique combination of a trifluoromethyl group for enhanced biological properties and a reactive bromine handle for versatile derivatization makes it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation bioactive compounds.

References

- Vertex AI Search. (n.d.). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles.

- ACS Publications. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.

- Vertex AI Search. (n.d.). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Depe.

- BenchChem. (n.d.). Synthesis of Trifluoromethylated Pyrazoles. Technical Support Center.

- Taylor & Francis Online. (2023, November 29). Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles.

- PubChem. (n.d.). This compound.

- BenchChem. (n.d.). 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole.

- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.).

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (2023, April 23). This compound.

- PubChemLite. (n.d.). This compound.

- Fisher Scientific. (n.d.). 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific.

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H4BrF3N2 | CID 2794651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 497832-99-2 [m.chemicalbook.com]

- 6. This compound | 497832-99-2 [chemicalbook.com]

- 7. PubChemLite - this compound (C5H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physical and chemical properties of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

An In-Depth Technical Guide to 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemical research. The strategic incorporation of a bromine atom, a trifluoromethyl group, and an N-methylated pyrazole core imparts a unique combination of reactivity and physicochemical properties. This document details the compound's physical and chemical characteristics, explores plausible synthetic routes and key reactions, and discusses its significant applications, particularly in the fields of medicinal chemistry and drug discovery. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, including detailed safety protocols and an exemplary experimental workflow, to underscore the compound's value as a versatile synthetic intermediate.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This biological relevance stems from the pyrazole core's ability to act as a stable scaffold that can be functionalized to engage with various biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions. Many clinically approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent ruxolitinib, feature a pyrazole moiety, highlighting its significance in drug design.[2]

Spotlight on this compound: A Multifunctional Building Block

This compound (CAS No. 497832-99-2) is a particularly valuable derivative.[5][6] Its structure is distinguished by three key features that make it a highly versatile tool for synthetic chemists:

-

The 4-Bromo Group: The bromine atom serves as a highly effective synthetic handle. It is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the straightforward introduction of diverse aryl, alkyl, and amino substituents.[7]

-

The 3-(Trifluoromethyl) Group: The -CF3 group is a crucial substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7]

-

The N-Methyl Pyrazole Core: The methylation at the N1 position blocks tautomerism and prevents the formation of N-H hydrogen bonds, which can be advantageous for tuning solubility and pharmacokinetic profiles.

This unique combination of functional groups makes the title compound a prized intermediate for creating libraries of complex molecules for screening in drug discovery and agrochemical development programs.[7][8]

graph "Chemical_Structure" {

layout=neato;

node [shape=none, margin=0];

edge [style=invis];

compound [label=<

];

}

Figure 2: Plausible two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity. The bromine atom at the C4 position is the primary site for synthetic elaboration.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) allows for the formation of C-C bonds, yielding 4-aryl-substituted pyrazoles.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes provides access to 4-alkynyl pyrazoles, which are valuable intermediates for further transformations.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines enables the synthesis of 4-amino pyrazole derivatives, a common motif in bioactive molecules.

The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring slightly towards electrophilic attack but enhances its stability and modulates the acidity of the C5-H proton.

Applications in Research and Development

Role in Medicinal Chemistry and Drug Discovery

This pyrazole derivative is an ideal starting point for generating compound libraries for high-throughput screening. Its utility is rooted in the principles of fragment-based and scaffold-based drug design.[9] Researchers can leverage the reactivity of the bromine atom to rapidly synthesize a diverse array of analogues, systematically probing the structure-activity relationship (SAR) of a target.[8] The pyrazole core itself is a "privileged scaffold," appearing in numerous classes of therapeutic agents targeting kinases, G-protein coupled receptors, and enzymes.[4] The inclusion of the trifluoromethyl group is a well-established strategy to improve the drug-like properties of a lead compound.[7]

Utility in Agrochemicals

The pyrazole scaffold is also prominent in the agrochemical industry. Many successful insecticides (e.g., Fipronil) and herbicides contain a substituted pyrazole ring. The trifluoromethyl group is particularly common in this field. Therefore, this compound serves as a valuable intermediate for the discovery of new and effective crop protection agents.

Experimental Protocols and Handling

Safety and Handling Protocol

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[10][11] It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid all personal contact. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13] Keep the container tightly sealed.

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.[12][13][14]

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how this compound can be used in a common C-C bond-forming reaction.

Objective: To synthesize 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazole.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvents: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-bromo-pyrazole, phenylboronic acid, and potassium carbonate.

-

Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Reagent Addition: Add the palladium catalyst to the flask. Then, add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyrazole is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its carefully orchestrated arrangement of functional groups provides chemists with a reliable and powerful tool for the synthesis of novel molecules with potential applications in medicine and agriculture. The combination of a stable, N-methylated pyrazole core, a bio-isosterically important trifluoromethyl group, and a synthetically versatile bromine handle ensures its continued relevance in both academic and industrial research settings. Understanding its properties, reactivity, and handling is key to unlocking its full potential in the development of next-generation chemical entities.

References

- ResearchGate. Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. [Link]

- PubChem. This compound. [Link]

- PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]

- PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. [Link]

- Gihi Chemicals Co.,Limited. 4-Bromo-1-(trifluoromethyl)-1H-pyrazole; CAS No.: 1046831-97-3. [Link]

- Autechaux. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]

- ChemBK. 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole. [Link]

- PubChemLite. This compound. [Link]

- PubChemLite. 4-bromo-1-methyl-5-(trifluoromethyl)-1h-pyrazole-3-carboxylic acid. [Link]

- ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

- Organic Chemistry Portal. Pyrazole synthesis. [Link]

- National Institutes of Health.

- National Institutes of Health. 4-Bromopyrazole. [Link]

- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

- National Institutes of Health. Current status of pyrazole and its biological activities. [Link]

- MDPI.

- Frontiers.

Sources

- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. This compound CAS#: 497832-99-2 [m.chemicalbook.com]

- 6. This compound | 497832-99-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemscene.com [chemscene.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound (CAS No. 497832-99-2). As specific toxicological data for this compound is limited, this document synthesizes information from safety data sheets (SDS) of structurally similar brominated and trifluoromethylated pyrazole derivatives. This approach, rooted in established principles of chemical safety, provides a robust framework for researchers, scientists, and drug development professionals to manage the risks associated with this chemical.

Compound Identification and Hazard Profile

This compound is a halogenated heterocyclic compound.[1][2] Its structure, featuring a pyrazole ring substituted with bromine and a trifluoromethyl group, suggests potential for biological activity and commensurate toxicological effects. While a complete, experimentally verified hazard profile is not available, data from close analogs allows for a presumptive GHS classification.

The primary hazards are associated with acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.[3][4] The trifluoromethyl group can enhance the compound's reactivity and lipophilicity, while the bromo-substituent is a common feature in irritant and toxic compounds.

Presumptive GHS Classification

Based on analogous compounds, the following GHS classification is recommended for laboratory use.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This classification is based on data for structurally related pyrazoles and should be used for guidance pending empirical data.[4][5]

GHS Hazard Pictograms

The presumptive classification necessitates the following GHS pictogram for clear hazard communication on all container labels and in handling areas.

Caption: GHS pictogram for acute toxicity, skin/eye irritation.

Emergency First-Aid Protocols

Immediate and appropriate first-aid response is critical to mitigating exposure. The following protocols are based on standard procedures for chemicals with similar hazard profiles.[6][7]

First-Aid Decision Workflow

The following workflow outlines the immediate steps to be taken upon accidental exposure.

Caption: Decision workflow for first-aid response to chemical exposure.

Detailed First-Aid Procedures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, trained personnel should administer artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water and soap for at least 15 minutes while removing contaminated clothing and shoes.[8] If skin irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[7] Call a poison control center or physician immediately.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary mechanism for preventing exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, appropriate for the anticipated routes of exposure.

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if signs of degradation appear.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, consider an impervious apron or suit.

-

Respiratory Protection: If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental release.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

-

Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[8][9]

-

Labeling: Containers must be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and statements.

Accidental Release and Spill Containment

A pre-planned response is crucial for managing accidental releases safely and effectively.

Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

Cleanup Protocol

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[5]

-

Contain: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or earth. For solid spills, carefully sweep up the material, avoiding dust generation.[5]

-

Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealable, and properly labeled container for chemical waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste container and any contaminated PPE through an approved hazardous waste disposal program.[6]

Toxicological and Physical Properties

Summary of Toxicological Hazards

The toxicological profile is inferred from the hazard classifications of similar compounds.

-

Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[3][4] The primary effects of acute exposure are irritation to the skin, eyes, and respiratory system.

-

Chronic Effects: No data is available on the long-term effects, carcinogenicity, mutagenicity, or reproductive toxicity of this specific compound. As with many research chemicals, it should be treated as potentially hazardous with unknown chronic effects.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H4BrF3N2 | PubChem[1] |

| Molecular Weight | 241.00 g/mol | PubChem[1] |

| CAS Number | 497832-99-2 | ChemicalBook[2] |

| Appearance | Data not available | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Conclusion

This compound is a research chemical that demands careful and informed handling. Due to the absence of a complete, verified safety profile, researchers must operate with a high degree of caution. By adopting the presumptive GHS classification, adhering to the stringent handling and PPE protocols outlined in this guide, and preparing for emergency scenarios, professionals can effectively mitigate the risks associated with its use in a research and development setting.

References

- PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information.

- PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. National Center for Biotechnology Information.

- Fluorochem. Safety Data Sheet: 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole. Fluorochem Ltd.

- PubChem. 4-Bromopyrazole. National Center for Biotechnology Information.

- Apollo Scientific. Safety Data Sheet: 4-Bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole. Apollo Scientific.

- PubChem. This compound. National Center for Biotechnology Information.

- Fisher Scientific. Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-5-carboxaldehyde. Thermo Fisher Scientific.

- Chemsrc. 4-Bromo-1-methyl-1H-pyrazole MSDS. Chemsrc.

- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one.

- Fisher Scientific. Safety Data Sheet: 1,1,1,5,5,5-Hexafluoroacetylacetone. Thermo Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET: 1,1,1,5,5,5-Hexafluoroacetylacetone. Thermo Fisher Scientific.

- Cole-Parmer. Material Safety Data Sheet - 1,1,1,5,5,5-Hexafluoroacetylacetone, 99%. Cole-Parmer.

- ECHEMI. Hexafluoroacetylacetone SDS. ECHEMI.

- Advanced Materials Production.

Sources

- 1. This compound | C5H4BrF3N2 | CID 2794651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 497832-99-2 [chemicalbook.com]

- 3. 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc [chemsrc.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

trifluoromethyl pyrazole scaffolds in medicinal chemistry

An In-Depth Technical Guide to Trifluoromethyl Pyrazole Scaffolds in Medicinal Chemistry

Foreword: The Convergence of Stability and Activity

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both robust biological activity and favorable pharmacokinetic profiles is paramount. Among the privileged structures that have emerged, the pyrazole nucleus stands out for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] This guide delves into the synergistic combination of the pyrazole core with the trifluoromethyl (CF₃) group—a substituent renowned for its ability to profoundly enhance the drug-like properties of a molecule. The fusion of these two entities creates the trifluoromethyl pyrazole scaffold, a cornerstone in the development of targeted, stable, and potent therapeutic agents. This document serves as a technical resource for researchers and drug development professionals, providing foundational knowledge, detailed synthetic protocols, and insights into the structure-activity relationships that make this scaffold a continuing source of clinical innovation.

Part 1: The Strategic Advantage of the Trifluoromethyl Pyrazole Core

The efficacy of the trifluoromethyl pyrazole scaffold is not accidental; it arises from the unique and complementary physicochemical properties of its two core components.

The Pyrazole Nucleus: A Privileged Pharmacophore

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties: it's a planar, electron-rich system capable of participating in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking.[3][4] Its structural rigidity and ability to be readily substituted at multiple positions have established it as a privileged scaffold, forming the core of drugs targeting a wide array of diseases, from inflammation to cancer.[5][6]

The Trifluoromethyl Group: A "Super-Substituent"

The strategic incorporation of a trifluoromethyl (CF₃) group is a powerful tactic in medicinal chemistry to optimize a lead compound.[7] Its influence is multifaceted, stemming from the unique properties of the fluorine atoms.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[7]

-

Lipophilicity Enhancement: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[8][9] This is critical for oral bioavailability and for targeting central nervous system disorders.

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby basic functional groups, such as amines.[10] This can reduce unwanted ionization at physiological pH, leading to better cell permeability and potentially stronger, more specific interactions with a biological target.

-

Enhanced Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, that are not possible for a simple methyl group. This can lead to a substantial increase in binding affinity and potency.[8][11]

The combination of the versatile pyrazole scaffold with the powerful CF₃ group creates a molecular framework with enhanced metabolic stability, tailored lipophilicity, and potent target engagement capabilities, exemplified by the blockbuster anti-inflammatory drug, Celecoxib.[7][12]

| Property | Contribution of the Trifluoromethyl (CF₃) Group | Impact on Drug Candidate |

| Metabolic Stability | High C-F bond strength (~485 kJ/mol) resists enzymatic cleavage. | Increased plasma half-life, reduced metabolic clearance. |

| Lipophilicity | High (Hansch π = +0.88). | Enhanced membrane permeability and oral bioavailability.[8] |

| Electronic Effect | Strong electron-withdrawing nature. | Lowers pKa of adjacent functional groups, influencing binding.[13] |

| Binding Interactions | Can form unique dipole and multipolar interactions. | Improved target binding affinity and potency.[11] |

| Steric Profile | Bioisostere for a chlorine atom. | Allows for fine-tuning of steric fit within a binding pocket.[8] |

Part 2: Synthesis of Trifluoromethyl Pyrazole Scaffolds

The construction of the trifluoromethyl pyrazole ring is well-established, with several reliable synthetic strategies available to medicinal chemists. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Key Strategy: Condensation of β-Diketones with Hydrazines

The most common and robust method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14] To introduce the trifluoromethyl group, a trifluoromethyl-β-diketone is used as the key starting material.

The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration; typically, the more nucleophilic nitrogen of an unsymmetrical hydrazine (e.g., phenylhydrazine) attacks the more electrophilic carbonyl carbon of the diketone. In the case of trifluoromethyl-β-diketones, the carbonyl adjacent to the electron-withdrawing CF₃ group is more electrophilic, directing the initial attack.

Caption: Key synthetic pathway for trifluoromethyl pyrazoles.

Experimental Protocol: Synthesis of 1-Phenyl-3-trifluoromethyl-5-aryl-pyrazole

This protocol describes a general procedure for the cyclocondensation reaction.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the trifluoromethyl-β-diketone (1.0 eq) in a suitable protic solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add the substituted arylhydrazine hydrochloride (1.1 eq) to the solution. The use of the hydrochloride salt often improves stability and handling.

-

Reaction Initiation: Add a catalytic amount of a strong acid (e.g., concentrated HCl) if not using the hydrazine salt. Heat the reaction mixture to reflux (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure trifluoromethyl pyrazole derivative.[15]

Modern Synthetic Approaches

While the diketone condensation remains a workhorse, other efficient methods have been developed:

-

From Trifluoromethylated Ynones: Silver-catalyzed reaction of trifluoromethylated ynones with aryl hydrazines provides a rapid and highly regioselective route to 3-CF₃-pyrazoles, often at room temperature with high yields.[16]

-

Visible-Light-Promoted Reactions: Novel methods utilizing visible light photocatalysis enable the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives under mild conditions, showcasing excellent functional group tolerance.[16]

Part 3: Impact on Pharmacokinetics and Drug-Like Properties

The trifluoromethyl pyrazole scaffold imparts a distinct and highly advantageous pharmacokinetic profile to drug candidates.

Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation. The CF₃ group serves as a highly effective metabolic shield. For instance, an aromatic methyl group is a common site for P450-mediated hydroxylation (a "soft spot"). Replacing this methyl group with a bioisosteric CF₃ group blocks this metabolic pathway, significantly extending the compound's duration of action.

Caption: The CF₃ group as a metabolic shield.

Optimizing Lipophilicity and Bioavailability

Oral bioavailability is governed by a delicate balance of solubility and lipophilicity (membrane permeability). The CF₃ group provides a significant, quantifiable increase in lipophilicity, which can be crucial for moving a compound into the optimal range for oral absorption.[8] The improved metabolic stability further contributes to higher overall bioavailability, as less of the drug is cleared during its first pass through the liver.[12]

Part 4: Therapeutic Applications and Mechanistic Insights

The trifluoromethyl pyrazole scaffold is a validated core for a multitude of therapeutic targets, most notably in inflammation and oncology.

Case Study: Celecoxib - A Revolution in Anti-Inflammatory Therapy

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that was a first-in-class selective cyclooxygenase-2 (COX-2) inhibitor.[9][12] Its discovery was a landmark in medicinal chemistry, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Mechanism of Action: Selective COX-2 Inhibition

Prostaglandins are key mediators of pain and inflammation.[17] They are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms:

-

COX-1: Constitutively expressed, playing a protective role in the gastric mucosa and in platelet aggregation.

-

COX-2: Inducible at sites of inflammation.

Traditional NSAIDs inhibit both COX-1 and COX-2. While this reduces inflammation (COX-2 inhibition), it also leads to gastric ulcers and bleeding risk (COX-1 inhibition). Celecoxib's design allows it to selectively bind to and inhibit COX-2.[18] This selectivity is attributed to its trifluoromethyl pyrazole core and, critically, its benzenesulfonamide side chain. The active site of COX-2 contains a hydrophilic side pocket that is absent in COX-1. The sulfonamide moiety of Celecoxib fits snugly into this pocket, anchoring the drug and leading to a ~10-20 fold selectivity for COX-2.[18]

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound for each COX isoform.

-

Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., Celecoxib) in a suitable buffer (e.g., Tris-HCl) containing a cofactor like hematin.

-

Pre-incubation: Pre-incubate the enzymes with the various concentrations of the test compound or vehicle control (DMSO) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: Allow the reaction to proceed for a set time (e.g., 2 minutes) and then terminate it by adding a strong acid (e.g., HCl).

-

Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each isoform. The selectivity ratio is calculated as (IC₅₀ COX-2 / IC₅₀ COX-1).[9][19]

Anticancer Applications

The trifluoromethyl pyrazole scaffold has shown significant promise in oncology. Derivatives have been designed as potent inhibitors of various targets crucial for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibitors: Certain 1,5-diaryl-3-(trifluoromethyl)pyrazoles have been designed as combretastatin A-4 analogues. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, inducing cell cycle arrest at the G₂/M phase, and triggering apoptosis in cancer cells.[20][21]

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. Trifluoromethyl pyrazole derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, thereby suppressing cancer cell proliferation.[22]

| Compound Class | Target | Representative Activity | Reference |

| 1,5-Diaryl-3-(trifluoromethyl)pyrazoles | Tubulin Polymerization | IC₅₀ < 1 µM (MCF-7 cells) | [20][21] |

| Substituted Trifluoromethyl Pyrazoles | Cyclin-Dependent Kinase 2 (CDK2) | IC₅₀ in low micromolar range | [22] |

| Pyrazolo[3,4-c]isochromenes | Anticancer (General Screen) | Activity against various cancer cell lines | [23] |

Antimicrobial and Antifungal Agents

The scaffold has also been successfully exploited to develop agents against infectious diseases.

-

Antibacterial Agents: 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated potent activity against drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][5] These compounds are effective at inhibiting and eradicating bacterial biofilms.[24]

-

Antifungal Agents: Derivatives of 5-(trifluoromethyl)pyrazole-3-carboxamide are effective inhibitors of succinate dehydrogenase (SDH), an enzyme essential for fungal respiration, demonstrating broad-spectrum antifungal activity.[19]

| Agent Class | Organism | Target/Activity | Reference |

| Bis(trifluoromethyl)phenyl Pyrazoles | MRSA, E. faecalis | MIC values as low as 2 µg/mL | [1] |

| Pyrazole-3-carboxamides | Botrytis cinerea, Fusarium graminearum | Succinate Dehydrogenase (SDH) Inhibition | [19][25] |

Part 5: Conclusion and Future Perspectives

The trifluoromethyl pyrazole scaffold represents a triumph of rational drug design, combining the versatile and biologically active pyrazole nucleus with the stability- and potency-enhancing trifluoromethyl group. Its proven success, exemplified by Celecoxib and a pipeline of diverse clinical candidates, underscores its status as a truly privileged structure in medicinal chemistry.

Future research will continue to build on this robust foundation. The development of novel, more efficient synthetic methodologies will broaden access to diverse and complex derivatives. The exploration of this scaffold against new and challenging biological targets, particularly in the realms of neurodegenerative diseases and antiviral therapies, holds immense promise. As our understanding of disease biology deepens, the trifluoromethyl pyrazole core will undoubtedly remain an indispensable tool for designing the next generation of safe and effective medicines.

References

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]

- Recent Advances in the Synthesis of Pyrazole Deriv

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

- Celecoxib. (2023).

- Celecoxib. (n.d.). Wikipedia. [Link]

- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflamm

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2024). Journal of Pharmaceutical Analysis. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024).

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

- Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [Link]

- Current status of pyrazole and its biological activities. (2018). PMC - PubMed Central. [Link]

- Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. (2023).

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central. [Link]

- Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2024). ChemRxiv. [Link]

- Synthesis of 3-Trifluoromethylpyrazole Derivatives. (2015).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

- Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. (2018). PubMed Central. [Link]

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). MDPI. [Link]

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2024). ChemRxiv | Cambridge Open Engage. [Link]

- Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. (2018).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC - NIH. [Link]

- Representative examples of trifluoromethyl phenyl-containing approved drugs. (2023).

- Compounds containing the 3‐(trifluoromethyl)pyrazole moiety that show anticancer activity. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024).

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. news-medical.net [news-medical.net]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Introduction: The Significance of Trifluoromethylated Pyrazoles in Modern Drug Discovery

The strategic incorporation of fluorine atoms, particularly in the form of the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry.[1][2][3][4] This is due to the unique physicochemical properties that the trifluoromethyl group imparts to a molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved binding affinity and pharmacokinetic profiles.[1][2][3] When this powerful functional group is integrated into heterocyclic scaffolds like pyrazole, the resulting compounds often serve as pivotal building blocks in the synthesis of novel therapeutic agents and agrochemicals.[1][5]

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS Number: 497832-99-2) is a prime example of such a valuable synthetic intermediate.[6][7][8] The presence of the trifluoromethyl group at the 3-position and the bromine atom at the 4-position of the pyrazole ring provides two distinct points for further chemical modification. The bromine atom, in particular, is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the synthesis of this important compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the pyrazole ring to form the precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The second step is the regioselective bromination of this precursor at the 4-position.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

The formation of the pyrazole ring is achieved through the cyclocondensation of a β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, with methylhydrazine.[9][10][11][12] This reaction is a classic and reliable method for constructing pyrazole heterocycles.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, with subsequent dehydration to yield the pyrazole ring. The regioselectivity of this reaction is crucial, as the reaction between an unsymmetrical β-dicarbonyl and a substituted hydrazine can potentially lead to two isomeric pyrazoles. In this case, the reaction conditions can be optimized to favor the formation of the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer.

Figure 2: Mechanistic pathway for the formation of the pyrazole ring.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Methylhydrazine (aqueous solution, e.g., 40%)

-

Sulfuric acid (concentrated)

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of sulfuric acid.

-

Heat the mixture to approximately 85 °C.

-

Add the aqueous methylhydrazine solution dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 85 °C.

-

After the addition is complete, stir the reaction mixture at 85 °C for an additional 2 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by distillation to yield pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Part 2: Synthesis of this compound

The second and final step is the regioselective bromination of the synthesized 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This is an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the pyrazole ring. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Mechanism of Bromination

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The trifluoromethyl group at the 3-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, the methyl group on the nitrogen atom is weakly activating. The interplay of these electronic effects directs the incoming electrophile (bromonium ion or its equivalent generated from NBS) to the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.

Figure 3: Mechanism of electrophilic bromination of the pyrazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Water

-

Ethyl acetate (or other suitable extraction solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in acetonitrile.

-

Add N-bromosuccinimide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically within a few hours), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization of this compound

The identity and purity of the final product should be confirmed by a combination of spectroscopic methods and physical property measurements.

| Property | Value |

| CAS Number | 497832-99-2[6][7][8] |

| Molecular Formula | C₅H₄BrF₃N₂ |

| Molecular Weight | 229.00 g/mol [6] |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Approximately 52 °C (predicted)[6] |

| Storage | Sealed in dry, 2-8°C[6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole ring proton (C5-H) and a singlet for the N-methyl protons. The chemical shift of the C5-H will be downfield due to the aromatic nature of the ring and the influence of the adjacent trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion

The synthesis of this compound is a robust and reproducible process that provides a valuable building block for the development of new pharmaceuticals and agrochemicals. The two-step synthetic route, involving the initial formation of the pyrazole ring followed by a highly regioselective bromination, is an efficient method for obtaining this key intermediate. The protocols outlined in this guide, when executed with precision and adherence to safety precautions, will enable researchers to reliably produce this important compound for their discovery and development programs.

References

- CAS: 497832-99-2 Name: this compound. Molekula. [Link]

- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

- EP3317254B1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol.

- CAS NO. 497832-99-2 | 4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole. Arctom. [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.